BenchChemオンラインストアへようこそ!

SJF-1521

EGFR HER2 PROTAC

SJF-1521 ('Compound 5' in Burslem et al., 2018) is a rigorously validated, EGFR-selective PROTAC degrader. Its lapatinib warhead and VHL-recruiting ligand, connected via a defined PEG linker, confer exclusive EGFR degradation while sparing HER2—eliminating confounding variables inherent to dual EGFR/HER2 degraders or pan-HER inhibitors. Validated for EGFR ablation in OVCAR8 cells. This compound is the definitive chemical probe for dissecting EGFR-specific signaling cascades, comparative degradation-vs-inhibition studies, and PROTAC linker structure-activity relationship research. For target validation requiring unambiguous EGFR removal without HER2 cross-reactivity, SJF-1521 is the essential tool.

Molecular Formula C57H61ClFN7O9S
Molecular Weight 1074.66
CAS No. 2230821-40-4
Cat. No. B2634769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF-1521
CAS2230821-40-4
Molecular FormulaC57H61ClFN7O9S
Molecular Weight1074.66
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
InChIInChI=1S/C57H61ClFN7O9S/c1-36-52(76-35-63-36)40-10-8-37(9-11-40)30-60-55(69)49-29-44(67)31-66(49)56(70)53(57(2,3)4)65-51(68)33-73-23-22-71-20-21-72-24-25-74-45-16-12-39(13-17-45)41-14-18-48-46(27-41)54(62-34-61-48)64-43-15-19-50(47(58)28-43)75-32-38-6-5-7-42(59)26-38/h5-19,26-28,34-35,44,49,53,67H,20-25,29-33H2,1-4H3,(H,60,69)(H,65,68)(H,61,62,64)/t44-,49+,53-/m1/s1
InChIKeyXZNORRXEBCTXPB-KHBXAZQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SJF-1521 (CAS 2230821-40-4): An EGFR-Selective PROTAC Degrader for Targeted Protein Degradation Research


SJF-1521 is a selective epidermal growth factor receptor (EGFR) degrader belonging to the Proteolysis Targeting Chimera (PROTAC) class [1]. It is a bifunctional molecule that incorporates the EGFR inhibitor lapatinib as a targeting ligand, which is connected via a PEG-based linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [2]. This design facilitates the ubiquitination and subsequent proteasomal degradation of the EGFR protein, representing a distinct mechanism of action compared to traditional kinase inhibition .

Why SJF-1521 Cannot Be Substituted by Other EGFR-Targeting PROTACs or Inhibitors


Generic substitution among EGFR-targeting PROTACs is not scientifically valid due to critical differences in their design that dictate selectivity, potency, and degradation efficiency. The specific combination of the warhead (e.g., lapatinib vs. gefitinib), linker length and composition, and the recruited E3 ligase (e.g., VHL vs. CRBN) leads to distinct degradation profiles for various EGFR mutants and related HER family members [1]. For instance, minor structural modifications in the linker region of a lapatinib-based PROTAC can shift the degradation profile from dual EGFR/HER2 activity to exclusive EGFR selectivity, as demonstrated in the foundational study for this class [2]. Therefore, procurement decisions must be based on the specific, validated attributes of the exact compound required for the experimental model.

Quantitative Differentiation of SJF-1521: A Comparative Evidence Guide for Scientific Selection


Selective Degradation of EGFR While Sparing HER2 Compared to a Dual-Targeting PROTAC

SJF-1521, designated as 'Compound 5' in the foundational study by Burslem et al., demonstrates a distinct selectivity profile compared to a closely related lapatinib-based PROTAC ('Compound 1'). While both compounds utilize the same EGFR-binding warhead and VHL-recruiting ligand, they differ only in linker length. In head-to-head experiments, Compound 1 degrades both EGFR and HER2, whereas Compound 5 (SJF-1521) degrades EGFR while completely sparing HER2 [1]. This demonstrates that precise structural features are critical for defining target selectivity within the same compound family.

EGFR HER2 PROTAC Selectivity Targeted Degradation

Functional Advantage of EGFR Degradation Over Kinase Inhibition in Suppressing Cell Proliferation

The Burslem et al. study provides class-level evidence that PROTAC-mediated degradation of EGFR offers a functional advantage over kinase inhibition alone. A direct comparison between a functional PROTAC ('Compound 1') and its inactive diastereomer ('Compound 2'), which binds EGFR but cannot recruit VHL, showed that the degradation-competent PROTAC was more potent at inhibiting cell proliferation. The IC50 for the PROTAC was 102 nM compared to 171 nM for the inhibitor control [1]. While this specific data is for a dual EGFR/HER2 degrader, it establishes the principle that degradation can be more efficacious than inhibition, a characteristic inferred to apply to the EGFR-selective SJF-1521.

EGFR PROTAC Cell Proliferation Kinase Inhibition Mechanism of Action

Effective Cellular EGFR Degradation in a Model Ovarian Cancer Cell Line

Multiple independent vendor datasheets and the primary literature confirm that SJF-1521 effectively induces the degradation of the EGFR protein in the OVCAR8 ovarian cancer cell line [1]. This provides a validated cellular model system for the compound's activity. While direct quantitative metrics such as DC50 (concentration for 50% degradation) or Dmax (maximum degradation) are not specified in the available product literature for SJF-1521, the consistent reporting of degradation in this cell line establishes a baseline for its functional activity.

EGFR PROTAC Degradation OVCAR8 Ovarian Cancer

Validated Application Scenarios for SJF-1521 in Scientific Research and Drug Discovery


Elucidating EGFR-Specific Signaling Pathways Independent of HER2

SJF-1521's defined selectivity for EGFR over HER2 makes it an optimal tool for dissecting EGFR-specific signaling cascades [1]. In cellular models where both receptors are expressed, using a dual EGFR/HER2 degrader or a pan-HER inhibitor introduces confounding variables. SJF-1521 allows researchers to selectively ablate EGFR and observe the resulting effects on downstream signaling, protein interactions, and cellular phenotypes without directly impacting HER2 activity. This application is directly supported by its comparative characterization against a dual-targeting PROTAC in the primary literature [1].

Benchmarking the Functional Impact of Protein Degradation vs. Inhibition

As part of the PROTAC class, SJF-1521 serves as a valuable tool for comparative studies investigating the fundamental biological differences between target protein degradation and kinase inhibition [1]. By using SJF-1521 alongside a matched inhibitor (e.g., lapatinib) or an inactive diastereomer control, researchers can design experiments to quantify the advantages of degradation in terms of signaling durability, overcoming resistance mechanisms, or affecting non-catalytic protein functions. The Burslem et al. study provides a methodological framework and class-level evidence for the superior efficacy of degradation in certain contexts [1].

Target Validation Studies in OVCAR8 Ovarian Cancer Models

SJF-1521 has been explicitly validated for inducing EGFR degradation in OVCAR8 cells [1]. This established activity makes it a ready-to-use chemical probe for target validation experiments in this specific ovarian cancer cell line. Researchers can use SJF-1521 to assess the dependency of OVCAR8 cells on EGFR for proliferation, survival, or migration, providing critical data to support or refute EGFR as a therapeutic target in this model system.

Investigating the Role of Linker Length on PROTAC Selectivity and Potency

SJF-1521 ('Compound 5') is part of a rationally designed series of lapatinib-based PROTACs where the linker length was systematically varied [1]. This compound, with its specific linker, demonstrates a distinct selectivity profile compared to an analog with a shorter linker. Therefore, SJF-1521 is an essential reference compound for studies aimed at understanding and modeling the impact of linker composition on the formation of ternary complexes, target selectivity, and degradation efficiency of VHL-recruiting PROTACs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJF-1521

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.